

Spectroscopic Characterization of 2-(4-Aminophenoxy)acetamide by Nuclear Magnetic Resonance (NMR)

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Compound of Interest

Compound Name: **2-(4-Aminophenoxy)acetamide**

Cat. No.: **B1274188**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of **2-(4-Aminophenoxy)acetamide**. Due to the limited availability of experimental NMR data for this specific compound in publicly accessible literature, this guide utilizes high-quality predicted NMR data to facilitate its identification and structural elucidation. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and structurally related molecules.

Predicted ^1H NMR Spectroscopic Data

The predicted ^1H NMR spectrum of **2-(4-Aminophenoxy)acetamide** reveals distinct signals corresponding to the different proton environments in the molecule. The data, generated using advanced computational algorithms, is summarized in Table 1. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ^1H NMR Data for **2-(4-Aminophenoxy)acetamide**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.75	Doublet	2H	Ar-H (ortho to -O)
~6.65	Doublet	2H	Ar-H (ortho to -NH ₂)
~7.20	Singlet (broad)	2H	-NH ₂ (amide)
~4.35	Singlet	2H	-O-CH ₂ -
~4.90	Singlet (broad)	2H	-NH ₂ (aromatic)

Note: Predicted chemical shifts and multiplicities can vary slightly based on the prediction algorithm and the solvent used. The broadness of the amine and amide proton signals is due to quadrupole moments and potential hydrogen exchange.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR spectrum provides insights into the carbon framework of **2-(4-Aminophenoxy)acetamide**. Table 2 summarizes the predicted chemical shifts for each unique carbon atom.

Table 2: Predicted ¹³C NMR Data for **2-(4-Aminophenoxy)acetamide**

Chemical Shift (ppm)	Carbon Assignment
~171.5	C=O (amide)
~149.0	C-O (aromatic)
~142.0	C-NH ₂ (aromatic)
~116.0	CH (aromatic, ortho to -O)
~115.5	CH (aromatic, ortho to -NH ₂)
~68.0	-O-CH ₂ -

Experimental Protocols

While the presented data is predictive, the following experimental protocols outline the standard procedures for acquiring high-quality NMR spectra of **2-(4-Aminophenoxy)acetamide**.

Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

- **Sample Weighing:** Accurately weigh approximately 5-10 mg of high-purity **2-(4-Aminophenoxy)acetamide** for ^1H NMR and 20-50 mg for ^{13}C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide- d_6 (DMSO- d_6) is often a good choice for compounds with amine and amide functionalities due to its ability to solubilize polar compounds and slow down proton exchange. Chloroform-d (CDCl_3) or methanol- d_4 (CD_3OD) can also be considered.
- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer:** Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.
- **Homogenization:** Gently agitate the NMR tube to ensure the solution is homogeneous.
- **Referencing:** An internal standard, such as tetramethylsilane (TMS) at 0.00 ppm, is typically added to the solvent by the manufacturer for chemical shift referencing.

NMR Data Acquisition

The following are general parameters for acquiring ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

For ^1H NMR Spectroscopy:

- **Pulse Program:** A standard single-pulse experiment (e.g., 'zg30') is typically used.
- **Number of Scans:** 16 to 64 scans are usually sufficient, depending on the sample concentration.

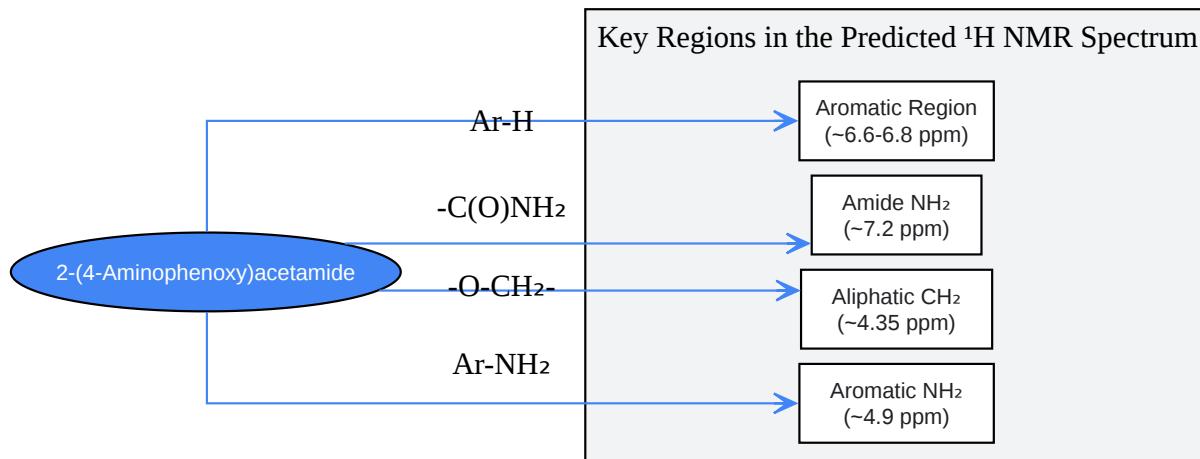
- Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.
- Acquisition Time (aq): Typically 2-4 seconds.
- Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate to cover all proton signals.

For ^{13}C NMR Spectroscopy:

- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.
- Relaxation Delay (d1): A delay of 2-5 seconds is used to ensure proper relaxation of quaternary carbons.
- Acquisition Time (aq): Typically 1-2 seconds.
- Spectral Width (sw): A spectral width of 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.

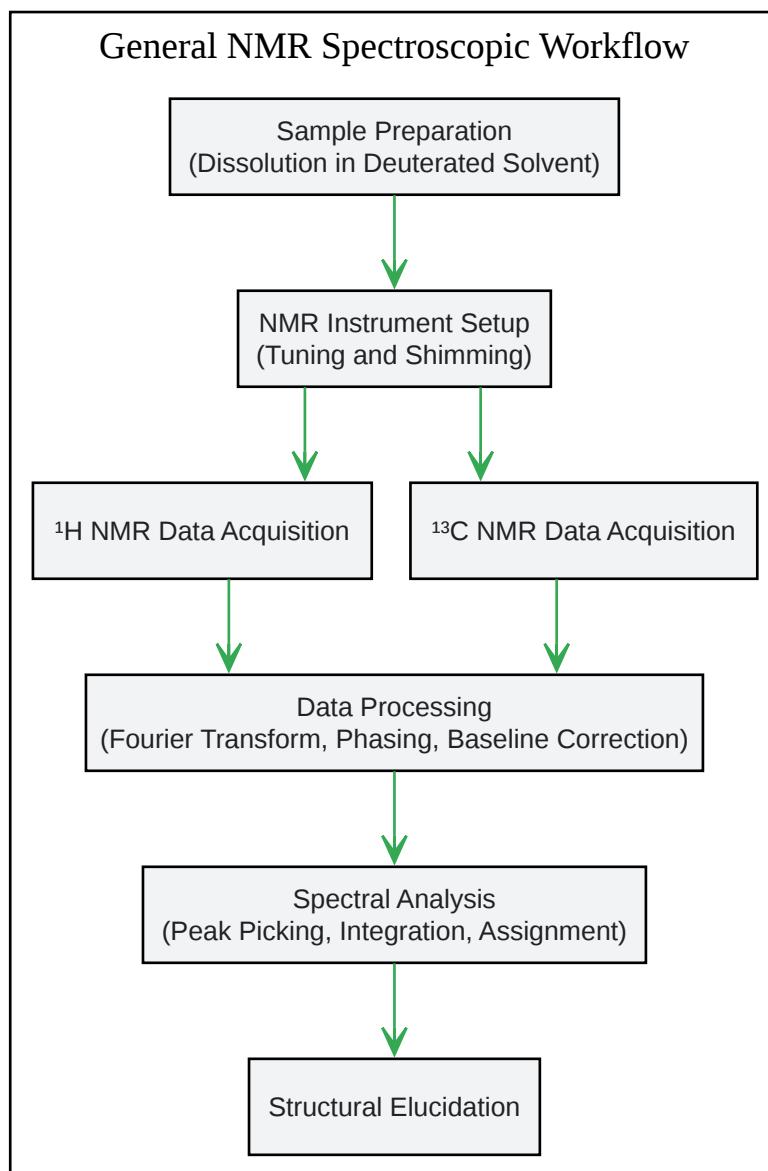
Visualizations

The following diagrams illustrate key concepts and workflows relevant to the NMR analysis of **2-(4-Aminophenoxy)acetamide**.



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Caption: Predicted ^1H NMR Spectral Regions for **2-(4-Aminophenoxy)acetamide**.



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Caption: A typical workflow for NMR spectroscopic analysis.

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